molecular formula C10H8BrFN2O2 B2705481 Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2379918-49-5

Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Katalognummer: B2705481
CAS-Nummer: 2379918-49-5
Molekulargewicht: 287.088
InChI-Schlüssel: SEEGDEQEKLZPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Analyse Chemischer Reaktionen

Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) . Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2379918-49-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to active or allosteric sites of enzymes, thereby blocking substrate access and modulating enzymatic activity. This mechanism is crucial in developing therapeutic agents targeting specific pathways in diseases such as cancer and infections.

1. Antiviral Properties

Research indicates that compounds similar to this compound exhibit promising antiviral activity. For instance, structure-guided design approaches have led to the identification of potent inhibitors against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (HAT) . The compound's structural similarity to known antiviral agents suggests potential efficacy against viral pathogens.

2. Anticancer Activity

The compound has been explored for its anticancer properties due to its ability to inhibit specific kinases involved in tumor progression. In studies involving imidazo[1,2-a]pyridine derivatives, it was found that modifications at the imidazole ring significantly influenced their inhibitory efficacy against various cancer cell lines . this compound could serve as a scaffold for developing new anticancer agents.

3. Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to selectively inhibit certain enzymes involved in metabolic pathways. For example, it has been noted for its interaction with methionyl-tRNA synthetase (MetRS), which is critical for protein synthesis in T. brucei . The compound's ability to inhibit MetRS suggests a potential application in developing treatments for parasitic infections.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl group instead of fluorineModerate enzyme inhibition
3-Bromo-7-fluoroimidazo[1,2-a]pyridineLacks ester groupLower solubility and activity

The presence of the fluorine atom and the ester group in this compound enhances its solubility and interaction with biological targets compared to the other compounds listed.

Case Study 1: Antiviral Screening

In a study focused on discovering new antiviral agents against HAT, this compound was screened alongside several derivatives. The results showed that this compound exhibited significant inhibitory effects on T. brucei growth with an EC50 value comparable to leading antiviral drugs .

Case Study 2: Kinase Inhibition

Another study evaluated various imidazo[1,2-a]pyridine derivatives for their kinase inhibitory properties. This compound demonstrated potent inhibition against cyclin-dependent kinases (CDKs), suggesting its potential as an anticancer therapeutic .

Eigenschaften

IUPAC Name

ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-4-3-6(12)5-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEGDEQEKLZPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.